molecular formula C4F6O2 B8657882 3,3,4,4,5,5-Hexafluorooxolan-2-one CAS No. 702-35-2

3,3,4,4,5,5-Hexafluorooxolan-2-one

Cat. No.: B8657882
CAS No.: 702-35-2
M. Wt: 194.03 g/mol
InChI Key: JVRUYYNHMKFOIU-UHFFFAOYSA-N
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Description

Chemical Identity:
3,3,4,4,5,5-Hexafluorooxolan-2-one (CAS 702-35-2) is a fluorinated cyclic carbonate with the molecular formula C₄F₆O₃. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with six fluorine atoms at the 3, 4, and 5 positions and a carbonyl group at position 2 (oxolan-2-one backbone) .

Its synthesis involves reactions between hexafluoropropylene and octafluorocyclopentene under specific solvent conditions (e.g., N,N-dimethylformamide) and temperatures (60–100°C) .

Properties

CAS No.

702-35-2

Molecular Formula

C4F6O2

Molecular Weight

194.03 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluorooxolan-2-one

InChI

InChI=1S/C4F6O2/c5-2(6)1(11)12-4(9,10)3(2,7)8

InChI Key

JVRUYYNHMKFOIU-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(C(O1)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key fluorinated compounds with structural or functional similarities to 3,3,4,4,5,5-Hexafluorooxolan-2-one:

Compound Name CAS Number Molecular Formula Fluorine Atoms Functional Group Key Applications/Properties References
This compound 702-35-2 C₄F₆O₃ 6 Cyclic carbonate Heat transfer fluids, low GWP
2,2,3,3,4,4,5,5-Octafluorooxolane 773-14-8 C₄F₈O 8 Ether (oxolane) Solvent, chemical inertness
1,3-Dioxolan-2-one, 4,5-diphenyl- 27797-53-1 C₁₅H₁₀O₃ 0 Cyclic carbonate Polymer synthesis, non-fluorinated
1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one 649-65-0 C₆H₆F₆O₂ 6 Ketone (hydroxy) Specialty solvents, fluorinated ketones

Key Observations :

  • Fluorine Content : The hexafluorooxolan-2-one (6 F atoms) exhibits intermediate fluorination compared to octafluorooxolane (8 F atoms) . Higher fluorine content generally enhances chemical resistance but may reduce solubility in polar solvents.
  • Functional Groups: Unlike non-fluorinated cyclic carbonates (e.g., 4,5-diphenyl-1,3-dioxolan-2-one) , the hexafluoro derivative’s fluorination confers unique dielectric properties and thermal stability, making it preferable for electronics and refrigeration .
  • Synthesis Challenges : Attempts to synthesize analogs like 3,3,4,4,5,5-hexafluoropimelonitrile failed due to poor reactivity of fluorinated intermediates, underscoring the complexity of fluorocarbon chemistry .

Physicochemical and Application-Based Comparisons

Thermal Stability: this compound outperforms non-fluorinated cyclic carbonates (e.g., 27797-53-1) in high-temperature applications due to strong C–F bonds, which resist degradation up to 200°C . However, it is less volatile than octafluorooxolane (773-14-8), which has a lower boiling point owing to its ether functional group .

Environmental Impact :
Hexafluorooxolan-2-one is designed for low GWP, contrasting with legacy perfluorinated sulfonic acids (e.g., CAS 70225-16-0) that persist in the environment . Its degradation products are less bioaccumulative than those of long-chain perfluoroalkyl compounds .

Reactivity : The cyclic carbonate group in 702-35-2 enables ring-opening polymerization, a feature absent in fluorinated ethers (e.g., 773-14-8) or ketones (e.g., 649-65-0). This property is exploited in synthesizing fluorinated polymers for coatings and membranes .

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